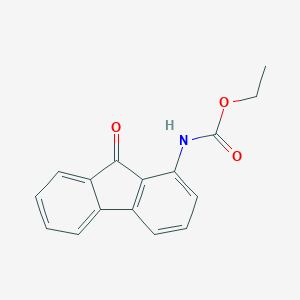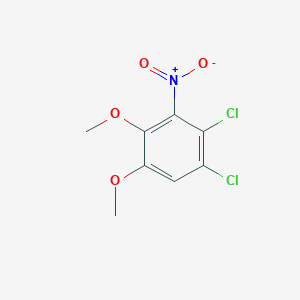
4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is not fully understood. However, it has been suggested that this compound acts as an inhibitor of various enzymes involved in the progression of certain diseases. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound required for experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to investigate its potential in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine can be achieved using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 3-methyl-4,5-dihydro-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product obtained is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(chloromethyl)-6-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine has potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has shown potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C8H11ClN6 |
|---|---|
Poids moléculaire |
226.67 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-(5-methyl-3,4-dihydropyrazol-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN6/c1-5-2-3-15(14-5)8-12-6(4-9)11-7(10)13-8/h2-4H2,1H3,(H2,10,11,12,13) |
Clé InChI |
SENXUALRENKBCQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(CC1)C2=NC(=NC(=N2)CCl)N |
SMILES canonique |
CC1=NN(CC1)C2=NC(=NC(=N2)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)



![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)


![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)




![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
